Cas no 22921-10-4 (Benzene,1-methyl-4-(1-methylethoxy)-)

Benzene,1-methyl-4-(1-methylethoxy)-, also known as p-cymene or 4-isopropyltoluene, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄. This compound is characterized by its clear, colorless liquid form and a distinctive aromatic odor. It is widely utilized as an intermediate in organic synthesis, particularly in the production of fragrances, flavors, and pharmaceuticals. Its stable structure and low reactivity under standard conditions make it a reliable solvent and reagent in industrial applications. Additionally, p-cymene exhibits favorable solubility properties for non-polar compounds, enhancing its utility in formulations requiring hydrophobic components. Its compatibility with various chemical processes underscores its versatility in research and manufacturing.
Benzene,1-methyl-4-(1-methylethoxy)- structure
22921-10-4 structure
Product Name:Benzene,1-methyl-4-(1-methylethoxy)-
CAS No:22921-10-4
MF:C10H14O
MW:150.217563152313
CID:269639
PubChem ID:123405
Update Time:2025-11-06

Benzene,1-methyl-4-(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-methyl-4-(1-methylethoxy)-
    • 1-methyl-4-propan-2-yloxybenzene
    • 4-ISOPROPOXYMETHYLBENZENE
    • 1-Isopropoxy-4-methylbenzene
    • Isopropyl 4-methylphenyl ether
    • 4-Methylphenol, isopropyl ether
    • 1-methyl-4-(propan-2-yloxy)benzene
    • SCHEMBL104201
    • AKOS008948344
    • Z53834229
    • InChI=1/C10H14O/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H
    • DTXSID20177465
    • 22921-10-4
    • Benzene, 1-methyl-4-(1-methylethoxy)-
    • ZHNNNPIVFOUVOO-UHFFFAOYSA-N
    • Inchi: 1S/C10H14O/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3
    • InChI Key: ZHNNNPIVFOUVOO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1)C(C)C

Computed Properties

  • Exact Mass: 150.10452
  • Monoisotopic Mass: 150.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 188.6±9.0 °C at 760 mmHg
  • Flash Point: 64.1±6.4 °C
  • Refractive Index: 1.487
  • PSA: 9.23
  • Vapor Pressure: 0.8±0.3 mmHg at 25°C

Benzene,1-methyl-4-(1-methylethoxy)- Security Information

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Additional information on Benzene,1-methyl-4-(1-methylethoxy)-

Research Brief on Benzene,1-methyl-4-(1-methylethoxy)- (CAS: 22921-10-4) in Chemical Biology and Pharmaceutical Applications

Benzene,1-methyl-4-(1-methylethoxy)- (CAS: 22921-10-4), commonly referred to as p-cymene, is a naturally occurring monoterpene that has garnered significant attention in chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Recent studies have explored its role as a precursor in synthetic chemistry, its pharmacological properties, and its mechanism of action at the molecular level. This research brief synthesizes the latest findings on this compound, highlighting its relevance in drug discovery and development.

Structural analysis reveals that the isopropyl group adjacent to the methoxy substituent on the benzene ring contributes to p-cymene's unique physicochemical properties, including its lipophilicity and volatility. These characteristics make it particularly interesting for drug delivery applications, where researchers have investigated its use as a penetration enhancer in transdermal formulations. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 22921-10-4 significantly improved the skin permeation of hydrophobic active pharmaceutical ingredients (APIs) without causing irritation, suggesting its potential in topical drug delivery systems.

In pharmacological research, p-cymene has shown promising anti-inflammatory and antimicrobial activities. Mechanistic studies indicate that it modulates the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines. A recent Nature Chemical Biology publication (2024) identified specific interactions between 22921-10-4 and the p65 subunit of NF-κB, providing structural insights that could guide the development of novel anti-inflammatory agents. Additionally, its antimicrobial properties against drug-resistant pathogens have been documented, with particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains when used in combination with conventional antibiotics.

The compound's role in cancer research has also expanded, with several 2024 studies investigating its potential as an adjuvant in chemotherapy. Research published in Chemical Communications demonstrated that 22921-10-4 enhances the cytotoxicity of doxorubicin in multidrug-resistant cancer cell lines by inhibiting P-glycoprotein efflux pumps. This synergistic effect could lead to reduced chemotherapy doses and minimized side effects, though further in vivo studies are needed to validate these findings.

From a synthetic chemistry perspective, p-cymene serves as a valuable building block for more complex molecules. Recent advances in catalytic systems have improved the efficiency of converting 22921-10-4 into chiral intermediates for pharmaceutical synthesis. A breakthrough reported in ACS Catalysis (2024) described a novel asymmetric hydrogenation method that achieves >99% enantiomeric excess for certain p-cymene derivatives, opening new possibilities for stereoselective drug synthesis.

Despite these promising developments, challenges remain in the clinical translation of 22921-10-4-based therapies. Pharmacokinetic studies indicate rapid metabolism and elimination of the parent compound, necessitating structural modifications or formulation strategies to improve bioavailability. Current research efforts are focusing on prodrug approaches and nanoparticle delivery systems to address these limitations, as evidenced by recent patent applications from major pharmaceutical companies.

In conclusion, Benzene,1-methyl-4-(1-methylethoxy)- (22921-10-4) represents a versatile compound with multiple applications in pharmaceutical sciences. Its unique chemical properties, combined with diverse biological activities, make it a valuable target for continued research in drug discovery, formulation science, and chemical biology. Future studies should focus on optimizing its pharmacological profile and exploring novel derivatives with enhanced therapeutic potential.

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